3,6,9,12,15-Pentaoxanonadecan-1-ol 3,6,9,12,15-Pentaoxanonadecan-1-ol
Brand Name: Vulcanchem
CAS No.: 1786-94-3
VCID: VC21207908
InChI: InChI=1S/C14H30O6/c1-2-3-5-16-7-9-18-11-13-20-14-12-19-10-8-17-6-4-15/h15H,2-14H2,1H3
SMILES: CCCCOCCOCCOCCOCCOCCO
Molecular Formula: C14H30O6
Molecular Weight: 294.38 g/mol

3,6,9,12,15-Pentaoxanonadecan-1-ol

CAS No.: 1786-94-3

Cat. No.: VC21207908

Molecular Formula: C14H30O6

Molecular Weight: 294.38 g/mol

* For research use only. Not for human or veterinary use.

3,6,9,12,15-Pentaoxanonadecan-1-ol - 1786-94-3

Specification

CAS No. 1786-94-3
Molecular Formula C14H30O6
Molecular Weight 294.38 g/mol
IUPAC Name 2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C14H30O6/c1-2-3-5-16-7-9-18-11-13-20-14-12-19-10-8-17-6-4-15/h15H,2-14H2,1H3
Standard InChI Key AZYICGMHYYVGBY-UHFFFAOYSA-N
SMILES CCCCOCCOCCOCCOCCOCCO
Canonical SMILES CCCCOCCOCCOCCOCCOCCO

Introduction

Chemical Identity and Structure

3,6,9,12,15-Pentaoxanonadecan-1-ol is an organic compound characterized by its multiple ether linkages and terminal hydroxyl group. It belongs to the family of polyethylene glycol ethers, specifically featuring five oxygen atoms in its backbone structure with a butyl group at one end and a hydroxyl group at the other.

Molecular Structure

The compound consists of a linear chain structure with alternating ethylene and oxygen units, creating five ether linkages (pentaoxa) within a nineteen-carbon backbone (nonadecan), terminated with a hydroxyl group (1-ol). The chemical structure can be represented as a butyl group connected to a chain of five ethylene glycol units terminated with a hydroxyl group .

Physical Properties

The key physical properties of 3,6,9,12,15-Pentaoxanonadecan-1-ol are summarized in the following table:

PropertyValueSource
Molecular FormulaC₁₄H₃₀O₆
Molecular Weight294.3844 g/mol
Boiling Point181-183°C @ 2 Torr
Polar Surface Area (PSA)66.4 Ų
AppearanceClear liquid

The compound's multiple ether linkages contribute to its unique solubility characteristics, making it soluble in both polar and non-polar solvents. This amphiphilic nature is a key feature that determines many of its applications .

Nomenclature and Identification

The compound has several naming conventions and identifiers used across scientific literature and commercial contexts.

Systematic and Common Names

The compound can be referenced by multiple names depending on the naming convention used:

  • IUPAC Name: 3,6,9,12,15-Pentaoxanonadecan-1-ol

  • Common names:

    • Pentaethylene glycol monobutyl ether

    • 2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

    • Pentaethylene glycol butyl ether

Identification Numbers and Registry Codes

The following identification codes are associated with 3,6,9,12,15-Pentaoxanonadecan-1-ol:

Identifier TypeCodeSource
CAS Registry Number1786-94-3
European Community (EC) Number217-246-1
InChIKeyAZYICGMHYYVGBY-UHFFFAOYSA-N
DSSTox Substance IDDTXSID2058627
Nikkaji NumberJ133.077B

Chemical Behavior and Reactivity

The chemical behavior of 3,6,9,12,15-Pentaoxanonadecan-1-ol is primarily determined by its functional groups: the terminal hydroxyl group and the multiple ether linkages distributed throughout its structure.

Functional Group Reactivity

The terminal hydroxyl group can participate in typical alcohol reactions, including:

  • Esterification reactions with carboxylic acids or acid chlorides

  • Oxidation to aldehydes or carboxylic acids

  • Dehydration reactions under acidic conditions

  • Nucleophilic substitution reactions

The ether linkages are relatively stable under most conditions but can undergo cleavage under strongly acidic conditions or with specific reagents like hydrogen iodide .

Applications and Uses

3,6,9,12,15-Pentaoxanonadecan-1-ol has applications across several industries due to its unique combination of hydrophilic and lipophilic properties.

Industrial Applications

The compound finds use in various industrial sectors:

  • Solvents and surfactants: Its amphiphilic nature makes it useful as a specialty solvent for both polar and non-polar substances

  • Chemical intermediates: It serves as a building block for more complex molecules

  • Fine chemicals production: Used in the synthesis of specialty chemicals requiring specific solubility profiles

Research and Pharmaceutical Applications

In research and pharmaceutical contexts, the compound may be utilized for:

  • Polymer synthesis: As a building block for polymeric materials

  • Drug delivery systems: Its amphiphilic nature can be exploited for formulation development

  • Specialty reagents: As a specific reagent in organic synthesis procedures

Analytical Characterization

Analytical characterization of 3,6,9,12,15-Pentaoxanonadecan-1-ol can be performed using various instrumental techniques.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure, with characteristic signals for the ether linkages, terminal hydroxyl group, and butyl chain

  • Infrared (IR) Spectroscopy: Shows characteristic bands for C-O-C ether linkages (~1100 cm⁻¹) and OH stretching (~3400 cm⁻¹)

  • Mass Spectrometry: Can provide molecular weight confirmation and fragmentation pattern analysis

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for purity determination and quantitative analysis of 3,6,9,12,15-Pentaoxanonadecan-1-ol in various matrices .

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